Cerium(3+) perchlorate

Descripción general

Descripción

Synthesis Analysis

- Dinuclear Complex Formation : A study by Ikeda-Ohno et al. (2012) found that primary aquo species of tetravalent cerium (Ce(IV)) in perchloric acid form a single oxo-bridging dinuclear complex, rather than a mononuclear one, as identified by extended X-ray absorption fine structure (EXAFS) spectroscopy combined with density functional theory (DFT) calculations (Ikeda-Ohno et al., 2012).

- Cerium(IV) Complexes : Buchler et al. (1986) described the synthesis of novel lanthanoid porphyrins, including cerium(IV) bis(octaethylporphyrinate) and dicerium(III) tris(octaethylporphyrinate), achieved by prolonged boiling of cerium(III) acetylacetonate and octaethylporphyrin (Buchler et al., 1986).

Molecular Structure Analysis

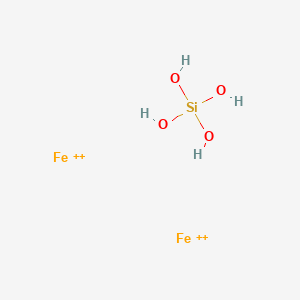

Cerium(3+) perchlorate's molecular structure can be analyzed in the context of the cerium ion's coordination environment and its interaction with perchlorate anions. Studies focusing on cerium's coordination chemistry provide insights into its molecular structure.

Chemical Reactions and Properties

- Fenton-like Reactions : Heckert et al. (2008) explored cerium's ability to catalyze Fenton-like reactions with hydrogen peroxide, revealing radical production and suggesting cerium's capability in redox-cycling with peroxide to generate damaging oxygen radicals (Heckert et al., 2008).

- Oxidation Reactions : The oxidation of cerium(III) to cerium(IV) using hot concentrated perchloric and sulfuric acids has been quantitatively demonstrated, with optimum conditions described by Knecht (1967) (Knecht, 1967).

Physical Properties Analysis

The physical properties of cerium(3+) perchlorate, such as its solubility, crystalline structure, and reactivity, are essential for understanding its behavior in various chemical contexts. These properties can be inferred from studies on similar cerium compounds.

Chemical Properties Analysis

- Cerium(IV) Oxidation of Organic Compounds : Cerium(IV) solutions, obtained by the oxidation of Ce(III) species, display potent oxidizing properties. The nature of the acid medium significantly influences the Ce(IV)/Ce(III) potential, as shown by Ho (1986) (Ho, 1986).

- Cerium Catalysts in Organic Transformations : Tsurugi and Mashima (2021) highlighted the catalytic application of cerium complexes, emphasizing the Ce(IV/III) redox couple and its role in organic transformations (Tsurugi & Mashima, 2021).

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

Cerium and its derivatives have been used as remedies for wounds since the early 20th century . Cerium nitrate has attracted most attention in the treatment of deep burns, followed later by reports of its antimicrobial properties .

Methods of Application or Experimental Procedures

Cerium nitrate is currently used in wound treatment in combination with silver sulfadiazine as Flammacérium . Cerium oxide, especially in nanoparticle form (Nanoceria), has lately captured much interest due to its antibacterial properties mediated via oxidative stress .

Results or Outcomes

The properties of Nanoceria depend on the synthesis method, their shape and size . Recently, the green synthesis route has gained a lot of interest as an alternative environmentally friendly method, resulting in production of effective antimicrobial and antifungal nanoparticles .

Antibacterial Applications

Specific Scientific Field

Summary of the Application

Cerium and cerium oxide-based nanomaterials have received much attention worldwide for their antibacterial applications . They act as effective antibacterial agents due to their unique functional mechanism against pathogens through the reversible conversion of oxidation state between Ce (III) and Ce (IV) .

Methods of Application or Experimental Procedures

Cerium oxide nanoparticles, also known as Nanoceria, are used in antibacterial applications . Their properties depend on the synthesis method, their shape, and size . Recently, the green synthesis route has gained a lot of interest as an environmentally friendly method, resulting in the production of effective antimicrobial and antifungal nanoparticles .

Results or Outcomes

The introduction of nanomaterials in the biomedical field makes it possible to overcome the difficulty in bacterial drug resistance attributed to their unique antibacterial mechanism . Cerium oxide nanoparticles with lower toxicity have achieved excellent performances in antibacterial applications .

Catalytic Applications

Specific Scientific Field

Summary of the Application

Cerium and its oxide-based nanomaterials, including Cerium(III) perchlorate, are known for their catalytic properties . They are used in various industrial applications due to their ability to act as a catalyst for both oxidation and reduction reactions .

Methods of Application or Experimental Procedures

The catalytic properties of cerium-based materials can be tuned by the choice of method of preparation, particle size, nature and level of dopant, particle shape, and surface chemistry . Cerium’s two oxidation states in the lattice make possible the formation of oxygen vacancies, which are essential to the high reactivity of the material .

Results or Outcomes

Ceria has important commercial utility in the areas of chemical mechanical polishing and planarization, catalytic converters and diesel oxidation catalysts, intermediate temperature solid oxide fuel cells, and sensors . Its potential future uses include chemical looping combustion, photolytic and thermolytic water splitting for hydrogen production .

Safety And Hazards

Direcciones Futuras

Future research directions for Cerium(3+) perchlorate could involve further development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents . More detailed information about the future directions can be found in the referenced papers .

Propiedades

IUPAC Name |

cerium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBTWTBUIINKRU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

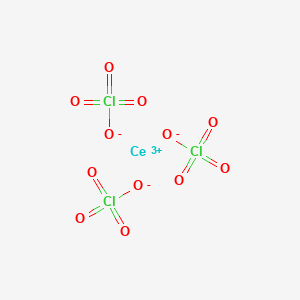

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890738 | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: White crystals; [MSDSonline] | |

| Record name | Cerous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium(3+) perchlorate | |

CAS RN |

14017-47-1 | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)